molecular formula C19H15Cl2N5O3S B2614826 N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888415-36-9

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2614826
CAS No.: 888415-36-9
M. Wt: 464.32
InChI Key: WGHMYIXKKJBIEG-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized through the reaction of benzoyl chloride with amines or through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxo derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular responses.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, such as 4-amino-2-phenylpyrimidines.

    Thiazole Derivatives: Compounds with thiazole rings and similar functional groups, such as 2-aminothiazole derivatives.

    Benzamide Derivatives: Compounds with benzamide moieties but different substituents on the aromatic ring.

Properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3S/c20-12-7-6-11(8-13(12)21)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHMYIXKKJBIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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